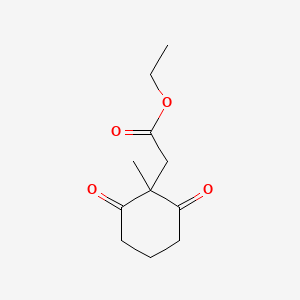
Ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.221 g/mol . It is a derivative of cyclohexane and is characterized by the presence of an ethyl ester group attached to a cyclohexyl ring with two keto groups and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate typically involves the esterification of cyclohexane derivatives. One common method is the reaction of cyclohexane-1,3-dione with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols or diols.
Substitution: Amides or different esters.
Scientific Research Applications
Ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, modulating biological processes such as inflammation and pain perception .
Comparison with Similar Compounds
Ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate can be compared with other similar compounds, such as:
- Ethyl 2,5-difluorophenyl acetate
- Ethyl (4-methyl-2,5-dioxo-4-imidazolidinyl)acetate
- Ethyl 2-(2,3-dichlorophenoxy)acetate
These compounds share similar structural features but differ in their functional groups and specific applications. This compound is unique due to its specific arrangement of keto and ester groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
55981-33-4 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate |
InChI |
InChI=1S/C11H16O4/c1-3-15-10(14)7-11(2)8(12)5-4-6-9(11)13/h3-7H2,1-2H3 |
InChI Key |
BYVPJZYBKNEWNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(C(=O)CCCC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


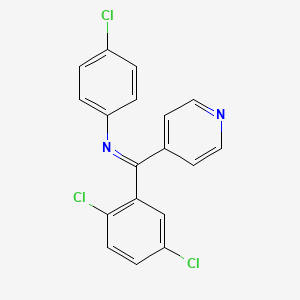
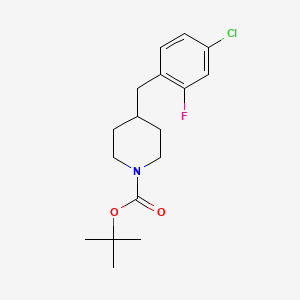
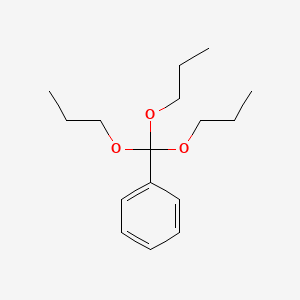
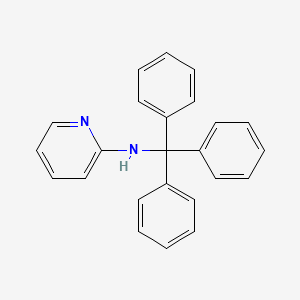
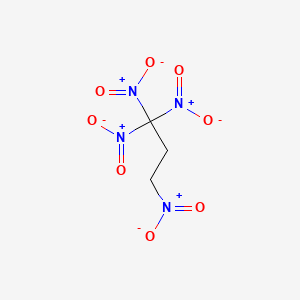
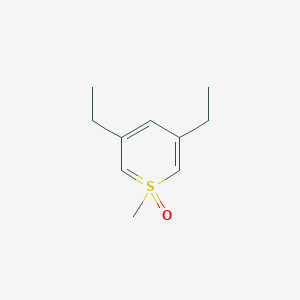
![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)
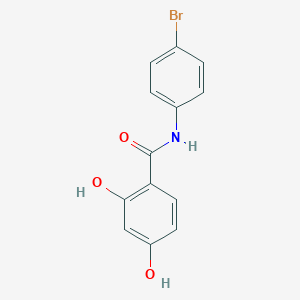
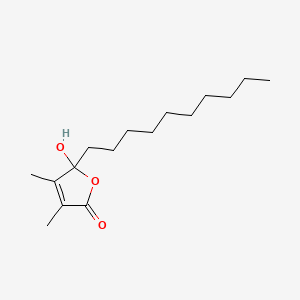
![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)
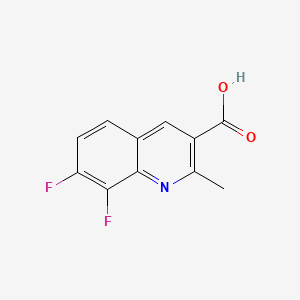
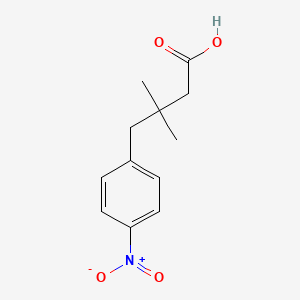
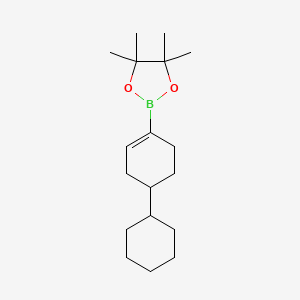
![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)
